molecular formula C16H16N2O2 B13091789 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-40-3

2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B13091789
CAS No.: 89479-40-3
M. Wt: 268.31 g/mol
InChI Key: OEOQUVUHWCHQEU-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is part of the isoindoline family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzo[f]isoindole core, which is a fused ring system containing both benzene and isoindole rings, and a dimethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione can be achieved through various methods. One common approach involves the reaction of 1,4-naphthoquinone with aromatic aldehydes and N-substituted amino esters through a 1,3-dipolar cycloaddition/oxidation tandem reaction . This method typically uses benzoic acid as a catalyst to facilitate the cycloaddition and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted isoindole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with the dopamine receptor D2, influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of a benzo[f]isoindole core and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

89479-40-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]benzo[f]isoindole-4,9-dione

InChI

InChI=1S/C16H16N2O2/c1-17(2)7-8-18-9-13-14(10-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,9-10H,7-8H2,1-2H3

InChI Key

OEOQUVUHWCHQEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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